molecular formula C15H11ClF2N4O3S B10963387 4-({[3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide

4-({[3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10963387
M. Wt: 400.8 g/mol
InChI Key: NDHFMQHLCVCSMK-UHFFFAOYSA-N
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Description

4-({[3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is known for its biological activity, and a pyrazole ring, which is often found in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of 3-chloro-4-(difluoromethoxy)benzaldehyde, which is then subjected to various reactions to introduce the benzothiophene and pyrazole moieties .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: The presence of the benzothiophene and pyrazole rings makes it susceptible to oxidation under certain conditions.

    Reduction: The compound can be reduced using common reducing agents.

    Substitution: Various substitution reactions can occur, particularly at the chloro and difluoromethoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or nucleophilic substitution reactions using reagents like sodium iodide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce various reduced forms of the benzothiophene ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique structure and biological activity.

    Industry: Could be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action for this compound is not fully understood, but it likely involves interactions with specific molecular targets and pathways. The benzothiophene and pyrazole rings are known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-({[3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide lies in its combination of the benzothiophene and pyrazole rings, which confer distinct chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C15H11ClF2N4O3S

Molecular Weight

400.8 g/mol

IUPAC Name

4-[[3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carbonyl]amino]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C15H11ClF2N4O3S/c1-22-11(13(19)23)6(5-20-22)21-14(24)12-10(16)9-7(25-15(17)18)3-2-4-8(9)26-12/h2-5,15H,1H3,(H2,19,23)(H,21,24)

InChI Key

NDHFMQHLCVCSMK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)NC(=O)C2=C(C3=C(C=CC=C3S2)OC(F)F)Cl)C(=O)N

Origin of Product

United States

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